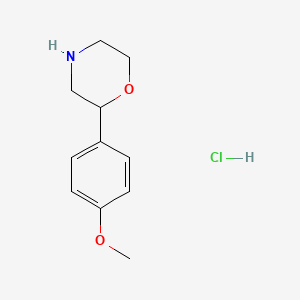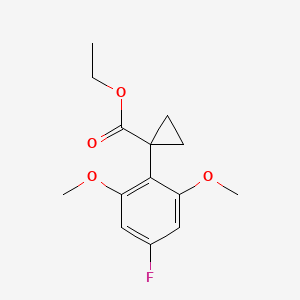![molecular formula C11H13F3N2O2 B13054779 Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054779.png)
Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazo[1,5-A]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation agents, nucleophiles, and bases are often employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
- Methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates
Uniqueness
Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H13F3N2O2 |
|---|---|
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-18-10(17)9-15-5-8-4-3-7(6-16(8)9)11(12,13)14/h5,7H,2-4,6H2,1H3 |
Clave InChI |
MTIOKRPXCJHDKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C2N1CC(CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B13054697.png)
![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054701.png)

![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate](/img/structure/B13054715.png)

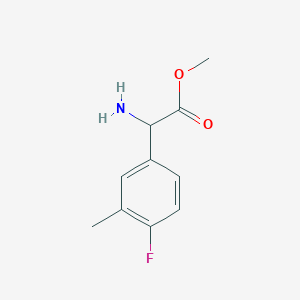
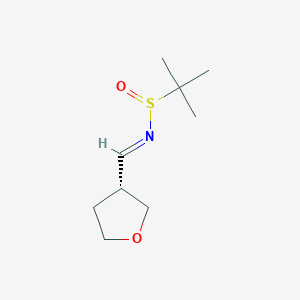
![8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054744.png)
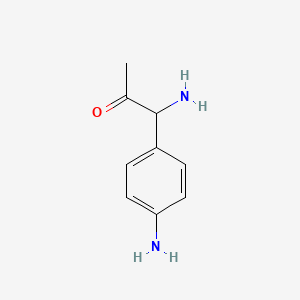
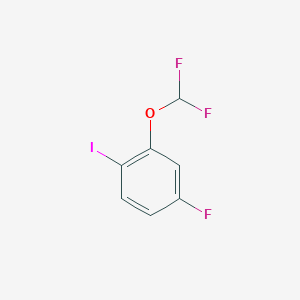

![6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13054763.png)
